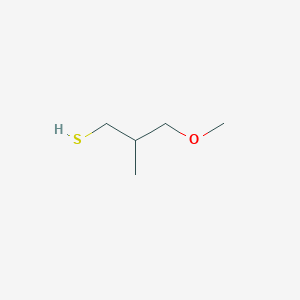
N-Hydroxy-2,2-dimethylbutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2,2-dimethylbutanimidamide is a chemical compound with the molecular formula C6H14N2O It is known for its unique structure, which includes a hydroxyl group attached to an amidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,2-dimethylbutanimidamide typically involves the reaction of 2,2-dimethylbutanamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. One common method involves the use of a dehydrative condensation reaction mediated by triphenylphosphine and iodine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-2,2-dimethylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Hydroxy-2,2-dimethylbutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2,2-dimethylbutanimidamide involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the degradation of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer models .
Comparación Con Compuestos Similares
- N-Hydroxy-2,2-dimethylpropanimidamide
- N-Hydroxybutanamide
- N-Hydroxy-2-acetylaminofluorene
Comparison: N-Hydroxy-2,2-dimethylbutanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency as an MMP inhibitor, making it a promising candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N'-hydroxy-2,2-dimethylbutanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2,3)5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
Clave InChI |
GPSCEFHFHNHSRG-UHFFFAOYSA-N |
SMILES isomérico |
CCC(C)(C)/C(=N/O)/N |
SMILES canónico |
CCC(C)(C)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


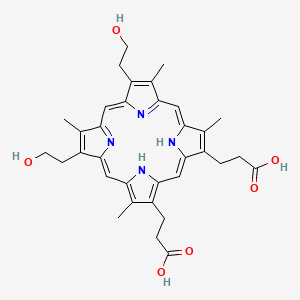

![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
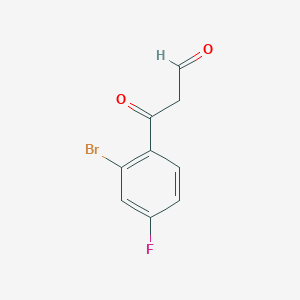
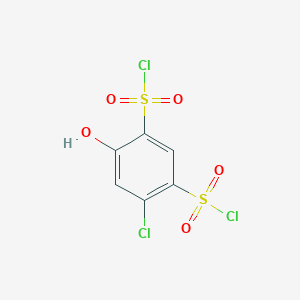
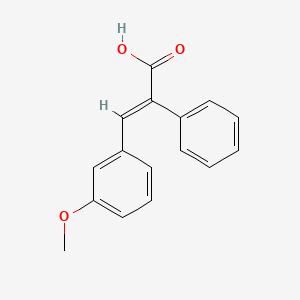
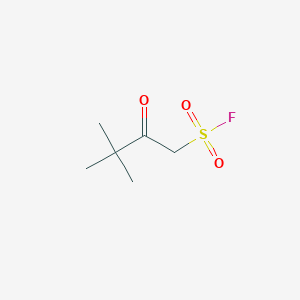
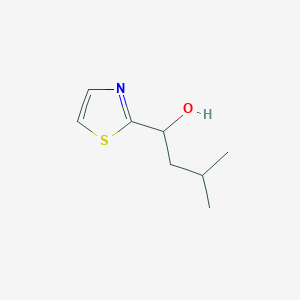
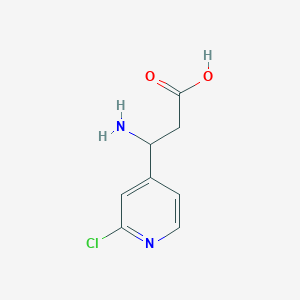
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-](/img/structure/B13072447.png)
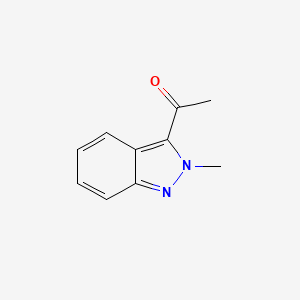
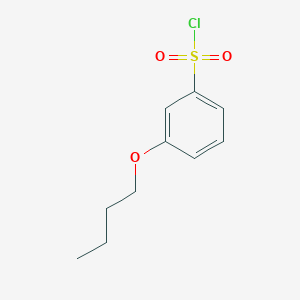
![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
